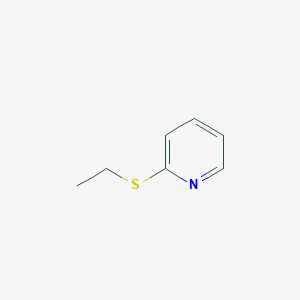

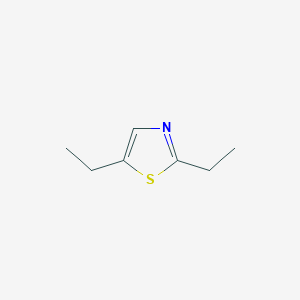

2-エチルスルファニルピリジン

概要

説明

KCA 098は、3,9-ビス(N,N-ジメチルカルバモイルオキシ)-5H-ベンゾフロ[3,2-c]キノリン-6-オンとしても知られており、ベンゾフロキノリン誘導体です。この化合物は、特に骨粗鬆症の治療における潜在的な治療用途のため、大きな関心を集めています。KCA 098は、さまざまな科学分野におけるさらなる研究開発に有望な候補となる、独自の特性を示しています。

科学的研究の応用

化学: この化合物の独自の構造と反応性により、化学研究と合成研究の貴重な対象となっています。

生物学: KCA 098は、骨吸収を阻害し、骨形成を促進する効果を示しており、骨粗鬆症の治療薬としての可能性があります.

準備方法

合成経路と反応条件

KCA 098の合成には、いくつかの重要なステップが含まれます。まず、m-アニシジンと2,4-ジメトキシフェニルマロン酸ジエチルエステルをジフェニルエーテル中で還流させると、3-(2,4-ジメトキシフェニル)-4-ヒドロキシ-7-メトキシキノリン-2-(1H)-オンが生成されます。この中間体は、47%の水性臭化水素酸中で還流させることにより、第2の環化反応を起こし、3,9-ジヒドロキシベンゾフロ[3,2-c]キノリン-6-(5H)-オンが生成されます。 最後に、ジメチルホルムアミド中でトリエチルアミンとジメチルアミノピリジン存在下、N,N-ジメチルカルバモイルクロリドでエステル化すると、KCA 098が生成されます .

工業生産方法

KCA 098の工業生産には、高収率と高純度を確保するため、合成経路の最適化が含まれる場合があります。 ヒドロキシプロピルセルロースやポリビニルピロリドンなどの水溶性ポリマーとの共粉砕などの技術により、化合物の溶解速度と生物学的利用能を向上させることができます .

化学反応の分析

反応の種類

KCA 098は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応により、KCA 098に存在する官能基が変化する可能性があります。

置換: 置換反応により、新しい官能基を化合物に導入することができ、その特性が変わります。

一般的な試薬と条件

KCA 098を含む反応で使用される一般的な試薬には、臭化水素酸、N,N-ジメチルカルバモイルクロリド、トリエチルアミン、ジメチルアミノピリジンなどがあります。 還流やジメチルホルムアミドなどの特定の溶媒の使用などの反応条件は、化合物の合成と改質を成功させるために不可欠です .

生成される主な生成物

KCA 098の反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、N,N-ジメチルカルバモイルクロリドによるエステル化により、最終的なKCA 098化合物が生成されます .

作用機序

KCA 098は、骨吸収を阻害し、骨形成を促進することにより、その効果を発揮します。この化合物は、骨吸収因子と相互作用し、骨の分解を減少させます。さらに、KCA 098は、骨形成に関与する骨芽細胞の活性を促進します。 この二重の作用により、骨粗鬆症やその他の骨関連疾患の治療に有望な候補となっています .

類似の化合物との比較

類似の化合物

イプリフラボン: 骨粗鬆症の治療に臨床的に使用されている合成イソフラボン.

クメストロール: 骨代謝に類似の効果を持つ、自然に発生する弱いフィトエストロゲン.

KCA 098の独自性

KCA 098は、骨吸収を阻害し、骨形成を促進するという強力な二重作用において独特です。 イプリフラボンなどの類似の化合物と比較して、より低い濃度で有効であることから、より効率的な治療薬としての可能性を示しています .

類似化合物との比較

Similar Compounds

Ipriflavone: A synthetic isoflavone used clinically for osteoporosis treatment.

Coumestrol: A naturally occurring weak phytoestrogen with similar bone metabolism effects.

Uniqueness of KCA 098

KCA 098 is unique in its potent dual action of inhibiting bone resorption and stimulating bone formation. Its effectiveness at lower concentrations compared to similar compounds like ipriflavone highlights its potential as a more efficient therapeutic agent .

特性

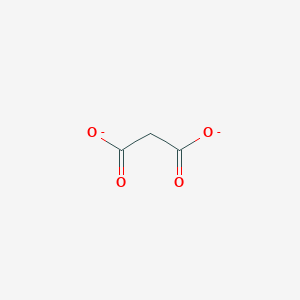

IUPAC Name |

2-ethylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-2-9-7-5-3-4-6-8-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTBXHXRHAFYJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328617 | |

| Record name | 2-ethylsulfanylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19006-76-9 | |

| Record name | 2-ethylsulfanylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

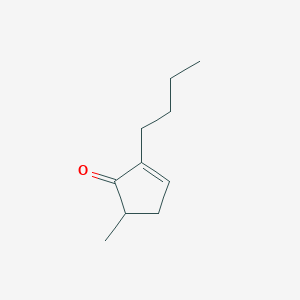

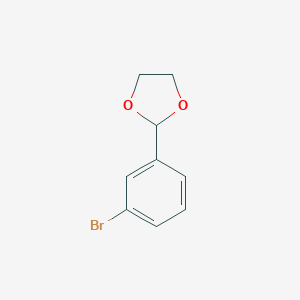

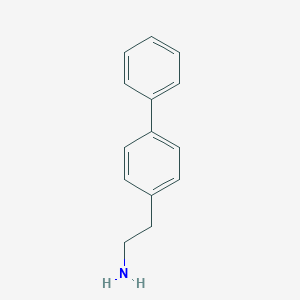

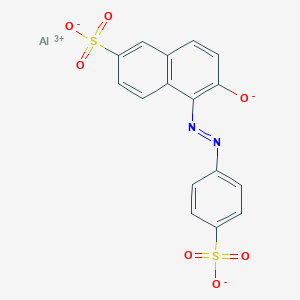

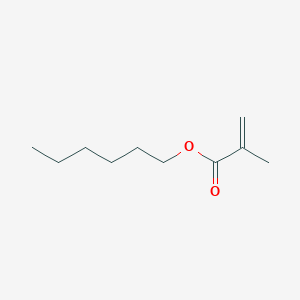

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

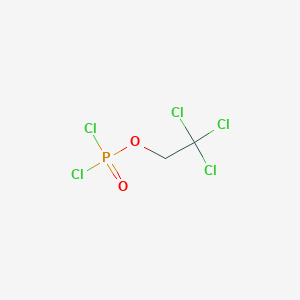

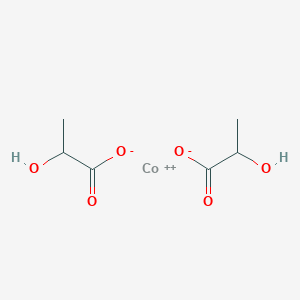

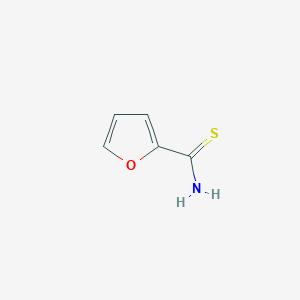

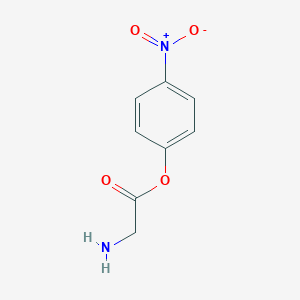

Feasible Synthetic Routes

Q1: What can be inferred about the reactivity of the 2-ethylsulfanylpyridine moiety based on the reported transformation?

A1: The research paper [] describes the unexpected formation of 6-methyl-4-(5-methylfuran-2-yl)-2-ethylsulfanylpyridine-3-carbonitrile from a more complex precursor molecule. This transformation suggests that the 2-ethylsulfanylpyridine moiety can undergo unexpected rearrangements and fragmentations under certain reaction conditions. While the exact mechanism isn't detailed in the paper, it highlights the potential reactivity of this moiety, especially when incorporated into complex molecules with various functional groups. This reactivity could be further investigated for potential applications in synthetic chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)